molecular formula C17H14O5 B047013 Intricatinol CAS No. 124166-26-3

Intricatinol

Cat. No. B047013
M. Wt: 298.29 g/mol
InChI Key: VXIWIIHDWPBCIM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intricatinol is a natural product that is found in a variety of plant species. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Homoisoflavanoid Characteristics

Intricatinol, a homoisoflavanoid, was first isolated from the twigs and stems of Caesalpinia digyna Rottler. It exhibits unique chemical properties, such as forming one-dimensional chains through intermolecular interactions, which contribute to a three-dimensional molecular network (Chantrapromma et al., 2006).

Antioxidant Activities

Research has shown that intricatinol and intricatin possess significant antioxidant activity. This was determined through methods like superoxide (NBT) and DPPH free radical scavenging methods, highlighting their potential in mitigating oxidative stress (Siddaiah et al., 2007).

Anticancer Potential

A notable application of intricatinol is in the field of cancer treatment. A study demonstrated that intricatinol can synergistically enhance the anticancer activity of cisplatin in human A549 cells, which are a model for non-small cell lung carcinoma. This enhancement was evident through mechanisms like apoptosis induction, increased expression of p53, and p38 MAPK signaling (Singh et al., 2017).

Future Directions

The future directions of Intricatinol research could potentially involve further exploration of its anticancer activity. The study mentioned earlier suggests that Intricatinol could have a selective anticancer potential and could synergize the cytotoxicity of CIS . Therefore, the combination of Intricatinol and CIS may serve as an effective anticancer strategy for the treatment of non-small cell lung carcinoma .

properties

CAS RN

124166-26-3

Product Name

Intricatinol

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(3E)-7,8-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C17H14O5/c1-21-12-4-2-10(3-5-12)8-11-9-22-17-13(15(11)19)6-7-14(18)16(17)20/h2-8,18,20H,9H2,1H3/b11-8+

InChI Key

VXIWIIHDWPBCIM-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)O

SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O

synonyms

4'-methoxy-7,8-dihydroxyhomoisoflavone
intricatinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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